molecular formula C26H40O9 B602771 Paniculoside II CAS No. 60129-64-8

Paniculoside II

Cat. No. B602771
CAS RN: 60129-64-8
M. Wt: 496.6 g/mol
InChI Key:
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Description

Paniculoside II is an ent-kaurene glycoside that can be isolated from the aerial parts of Hyalis argentea . It is a natural product found in Adenostemma lavenia, Adenostemma viscosum, and other organisms .


Molecular Structure Analysis

The molecular formula of Paniculoside II is C26H40O9 . The IUPAC name is [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9R,10S,11S,13S,15R)-11,15-dihydroxy-5,9-dimethyl-14-methylidenetetracyclo [11.2.1.01,10.04,9]hexadecane-5-carboxylate . The molecular weight is 496.6 g/mol .


Physical And Chemical Properties Analysis

Paniculoside II has a molecular weight of 496.6 g/mol . The computed properties include a XLogP3-AA of 0.8 and a Hydrogen Bond Donor Count of 6 .

Scientific Research Applications

Anti-Inflammatory Activity

Paniculoside II has been found to have anti-inflammatory properties. It has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW264.7 cells . This suggests that Paniculoside II could potentially be used in the treatment of inflammatory diseases .

Cytotoxic Activity

Paniculoside II also exhibits cytotoxic activity. It has been tested against various cell lines including A549, MCF-7, Hep3B, and PC3, and has shown promising results . This indicates that Paniculoside II could potentially be used in cancer therapy .

Glucosidase Inhibition

Paniculoside II has been found to have high inhibitory potency against α-glucosidase, an enzyme that plays a crucial role in carbohydrate metabolism . This suggests that Paniculoside II could potentially be used in the treatment of diabetes .

Antioxidant Activity

While not directly linked to Paniculoside II, the plant from which it is derived, Wedelia trilobata, has been found to exhibit potential antioxidant activity . Given that Paniculoside II is a constituent of this plant, it is possible that it contributes to this antioxidant activity.

Analgesic Activity

Again, while not directly linked to Paniculoside II, the plant Wedelia trilobata has been found to have analgesic properties . As a constituent of this plant, Paniculoside II may contribute to these properties.

Antimicrobial Activity

The plant Wedelia trilobata, from which Paniculoside II is derived, has been found to have antimicrobial properties . It is possible that Paniculoside II contributes to these properties.

properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9R,10S,11S,13S,15R)-11,15-dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40O9/c1-12-13-9-14(28)20-24(2)6-4-7-25(3,16(24)5-8-26(20,10-13)21(12)32)23(33)35-22-19(31)18(30)17(29)15(11-27)34-22/h13-22,27-32H,1,4-11H2,2-3H3/t13-,14+,15-,16+,17-,18+,19-,20+,21-,22+,24-,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCCJDCXGVSWSO-WWXRUBGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC34C2C(CC(C3)C(=C)C4O)O)(C)C(=O)OC5C(C(C(C(O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2[C@H](C[C@H](C3)C(=C)[C@H]4O)O)(C)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801132161
Record name Kaur-16-en-18-oic acid, 11,15-dihydroxy-, β-D-glucopyranosyl ester, (4α,11β,15β)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801132161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60129-64-8
Record name Kaur-16-en-18-oic acid, 11,15-dihydroxy-, β-D-glucopyranosyl ester, (4α,11β,15β)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60129-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kaur-16-en-18-oic acid, 11,15-dihydroxy-, β-D-glucopyranosyl ester, (4α,11β,15β)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801132161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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